molecular formula C22H22O7 B2707684 Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 384373-03-9

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2707684
CAS No.: 384373-03-9
M. Wt: 398.411
InChI Key: XEWBIQYUGNZRGG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
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Biological Activity

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22O6\text{C}_{19}\text{H}_{22}\text{O}_6

This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the ethoxy and methoxy groups contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial for cell proliferation and survival, contributing to its anti-cancer properties.
  • Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Therapeutic Applications

This compound has been studied for several therapeutic applications:

  • Anti-Cancer Activity : Research indicates that this compound may possess anti-tumor effects by inducing apoptosis in cancer cells. A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in murine models of cancer.
  • Antibacterial Effects : Preliminary data suggest that it may have antibacterial properties against certain strains of bacteria, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antibacterial Activity

In vitro testing against Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other benzofuran derivatives:

Compound NameStructureBiological ActivityNotes
Compound AStructure AAnti-cancerSimilar mechanism via apoptosis
Compound BStructure BAntibacterialLower efficacy compared to target compound
Compound CStructure CNeuroprotectiveDifferent mechanism; focuses on oxidative stress

Properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-4-26-19(23)13-28-16-10-11-18-17(12-16)20(22(24)27-5-2)21(29-18)14-6-8-15(25-3)9-7-14/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWBIQYUGNZRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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